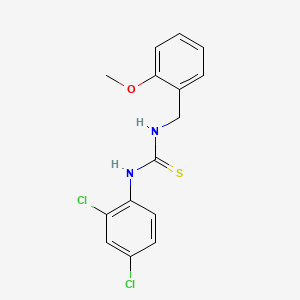
2,4-dimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is commonly referred to as ONC201 and has been found to possess anti-cancer properties, making it a promising candidate for cancer therapy. In
Mécanisme D'action
ONC201 exerts its anti-cancer effects by targeting the G protein-coupled receptor DRD2. The compound binds to DRD2 and activates the integrated stress response pathway, leading to the induction of apoptosis in cancer cells. ONC201 has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
ONC201 has been found to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. The compound has also been found to cross the blood-brain barrier, making it a potential treatment for brain tumors. ONC201 has been shown to induce apoptosis in cancer cells without affecting normal cells, indicating its selectivity towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
ONC201 has several advantages for lab experiments, including its ease of synthesis and low toxicity towards normal cells. However, the compound has limited solubility in aqueous solutions, which can make it challenging to administer in vivo. ONC201 also has a short half-life, which can limit its effectiveness in cancer therapy.
Orientations Futures
There are several future directions for the research on ONC201. One potential area of research is to investigate the combination of ONC201 with other anti-cancer drugs to enhance its efficacy. Another area of research is to explore the use of ONC201 in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, the development of new formulations of ONC201 with improved solubility and longer half-life could enhance its effectiveness in cancer therapy.
In conclusion, ONC201 is a promising compound with potential therapeutic applications in cancer therapy. Its anti-cancer properties, selectivity towards cancer cells, and minimal toxicity towards normal cells make it an attractive candidate for further research. The development of new formulations and the exploration of combination therapies could enhance the efficacy of ONC201 in cancer therapy.
Méthodes De Synthèse
ONC201 can be synthesized using a multistep process that involves the reaction of 2,4-dimethylbenzenesulfonamide with 1,4-naphthoquinone in the presence of a suitable catalyst. The resulting product is then subjected to various purification techniques to obtain pure ONC201.
Applications De Recherche Scientifique
ONC201 has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has been tested on various types of cancer cells, including glioblastoma, melanoma, and breast cancer, and has shown promising results. ONC201 has also been found to inhibit the growth of cancer stem cells, which are responsible for the recurrence of cancer.
Propriétés
IUPAC Name |
(NE)-2,4-dimethyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-12-7-10-18(13(2)11-12)23(21,22)19-16-8-9-17(20)15-6-4-3-5-14(15)16/h3-11H,1-2H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAQREHBGQRFII-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-N-[(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)

![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)

![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)
![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)
![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)
